2-(3-cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This compound features a cyclohexyl group attached to a phenyl ring, which is further connected to a dioxaborolane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-cyclohexylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: Room temperature to reflux
Catalyst: Palladium-based catalysts for coupling reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones
Reduction: Formation of borohydrides
Substitution: Halogenation or nitration of the phenyl ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃)
Major Products
Oxidation: Cyclohexylphenol or cyclohexylphenone
Reduction: Cyclohexylphenylborohydride
Substitution: Halogenated or nitrated cyclohexylphenyl derivatives
Scientific Research Applications
2-(3-cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules
Biology: Investigated for its potential in drug discovery and development
Medicine: Explored for its role in creating pharmaceutical intermediates
Industry: Utilized in the production of polymers and advanced materials
Mechanism of Action
The compound exerts its effects primarily through its boronic ester moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, particularly in cross-coupling reactions where it acts as a boron source. The molecular targets and pathways involved include:
Enzymatic Inhibition: Potential to inhibit enzymes by forming covalent bonds with active site residues
Signal Transduction: Modulation of signaling pathways through interaction with cellular components
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the cyclohexyl group and dioxaborolane moiety
Cyclohexylboronic Acid: Lacks the phenyl and dioxaborolane moiety
Pinacolborane: Lacks the cyclohexyl and phenyl groups
Uniqueness
2-(3-cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclohexyl group, phenyl ring, and dioxaborolane moiety. This structure provides distinct reactivity and stability, making it valuable in various synthetic applications.
Properties
CAS No. |
1808092-55-8 |
---|---|
Molecular Formula |
C18H27BO2 |
Molecular Weight |
286.2 |
Purity |
95 |
Origin of Product |
United States |
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